2-(3-(Pyridin-2-yl)phenyl)acetic acid

Description

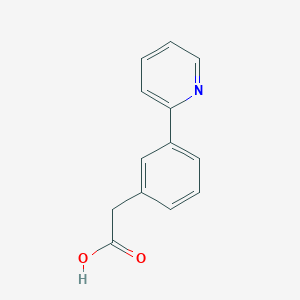

2-(3-(Pyridin-2-yl)phenyl)acetic acid is a heteroaromatic acetic acid derivative featuring a pyridine ring attached to a phenyl group at the 3-position, with an acetic acid moiety at the ortho position of the phenyl ring. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

CAS No. |

51061-68-8 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-(3-pyridin-2-ylphenyl)acetic acid |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16) |

InChI Key |

XNCYUACPDCATQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC(=C2)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Chloro and trifluoromethyl substituents (e.g., 2-(3,6-Dichloropyridin-2-yl)acetic acid) enhance electrophilicity and metabolic stability compared to the parent compound .

- Solubility: The presence of polar groups (e.g., pyridinyloxy in 2-[2-(Pyridin-4-yloxy)phenyl]acetic acid) may improve aqueous solubility relative to non-polar derivatives .

Preparation Methods

Suzuki-Miyaura Cross-Coupling with Modified Boron Reagents

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. However, the instability of 2-pyridylboronic acids necessitates protocol modifications. In one approach, 3-bromophenylacetic acid ethyl ester undergoes coupling with 2-pyridylboronic acid using a Pd(PPh₃)₄ catalyst (5 mol%) and K₂CO₃ in a toluene/water (3:1) biphasic system at 80°C for 24 hours . The ester-protected intermediate is hydrolyzed with NaOH (2 M, ethanol/water) to yield the target acid.

Key Data:

-

Yield after coupling: 45–52% (crude), improving to 68% with microwave-assisted heating .

-

Challenges: Competing protodeboronation of 2-pyridylboronic acid reduces efficiency.

Copper-Mediated Ullmann-Type Coupling

Copper catalysts offer a cost-effective alternative for electron-deficient aryl halides. A mixture of 3-iodophenylacetic acid methyl ester and 2-pyridylzinc bromide reacts with CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C . The methyl ester is subsequently saponified using LiOH in THF/water.

Key Data:

-

Reaction time: 18 hours.

-

Isolated yield: 58% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Direct C-H Activation of Phenylacetic Acid Derivatives

Transition-metal-catalyzed C-H functionalization bypasses pre-functionalized substrates. Using Pd(OAc)₂ (5 mol%) and 8-aminoquinoline as a directing group, 2-phenylacetic acid reacts with 2-bromopyridine in DMA at 140°C . The directing group is removed via acidic hydrolysis (HCl, 6 M).

Key Data:

-

Regioselectivity: >95% at the meta position due to steric and electronic effects.

Friedel-Crafts Alkylation Followed by Oxidation

A three-step sequence involves:

-

Friedel-Crafts alkylation of pyridine-2-carbonyl chloride with toluene using AlCl₃ to form 3-(pyridin-2-yl)toluene.

-

Bromination at the benzylic position with NBS (AIBN initiator).

-

Cyanide substitution (KCN, DMSO) and hydrolysis to the carboxylic acid (H₂SO₄, reflux) .

Key Data:

-

Overall yield: 41% (unoptimized).

-

Limitations: Poor regiocontrol during bromination necessitates careful purification .

Reductive Amination and Hydrolysis

This route exploits imine chemistry:

-

Condensation of 3-aminophenylacetic acid with pyridine-2-carbaldehyde in MeOH (TosOH catalyst) forms a Schiff base.

-

Reduction with NaBH₄ yields the secondary amine.

-

Oxidative cleavage (KMnO₄, acidic conditions) generates the acetic acid moiety .

Key Data:

-

Isolated yield after oxidation: 49%.

-

Side products: Over-oxidation to ketones observed at higher temperatures .

Comparative Analysis of Methodologies

| Method | Catalyst | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 68 | High atom economy | Boronic acid instability |

| Ullmann Coupling | CuI | 58 | Cost-effective | Limited substrate scope |

| C-H Activation | Pd(OAc)₂ | 63 | Step economy | Requires directing groups |

| Friedel-Crafts | AlCl₃ | 41 | Scalability | Low regioselectivity |

| Reductive Amination | TosOH/NaBH₄ | 49 | Mild conditions | Multi-step purification |

Q & A

Q. What are the key safety considerations when handling 2-(3-(Pyridin-2-yl)phenyl)acetic acid in laboratory settings?

- Methodological Answer : The compound is classified as causing severe eye irritation (H319) and respiratory irritation (H335) . Researchers must wear protective equipment (e.g., goggles, gloves) and work in a fume hood. Storage should be in airtight containers under inert gas, away from oxidizing agents . Immediate rinsing with water is required for eye or skin exposure, and inhalation incidents necessitate fresh air and medical consultation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis often involves cross-coupling reactions (e.g., Suzuki-Miyaura) to link the pyridyl and phenyl moieties, followed by acetic acid functionalization. For example, a pyridine-bearing aryl halide may react with a boronic acid derivative under palladium catalysis, with subsequent hydrolysis to the carboxylic acid . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for assessing purity (>98% as per TCI standards) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with pyridyl protons typically appearing as deshielded signals (~δ8.0–9.0 ppm). Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Yield optimization requires systematic screening of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., SPhos vs. XPhos) . Solvent choice (e.g., DMF for polar intermediates, toluene for non-polar systems) and temperature gradients (reflux vs. room temperature) significantly impact coupling efficiency. For example, elevated temperatures (80–100°C) may accelerate cross-coupling but risk decomposition .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shifts) during structural elucidation?

- Methodological Answer : Discrepancies in NMR shifts can arise from solvent effects, tautomerism, or impurities. Researchers should:

- Compare experimental data with computational predictions (DFT calculations for expected chemical shifts).

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping signals.

- Perform variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the phenyl group) .

Q. How does the electronic environment of the pyridyl and phenyl groups influence the compound's reactivity in medicinal chemistry applications?

- Methodological Answer : The pyridyl nitrogen acts as a hydrogen-bond acceptor, enhancing binding to biological targets (e.g., enzymes, receptors). Substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate electron density, affecting acidity (pKa) of the acetic acid moiety and bioavailability. Computational docking studies can predict interactions, guiding structural modifications for improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.